molecular formula C10H15NO B14742468 N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine CAS No. 6617-36-3

N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine

Cat. No.: B14742468
CAS No.: 6617-36-3
M. Wt: 165.23 g/mol
InChI Key: CVDOTKRHZGLHNK-JGVFFNPUSA-N
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Description

N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[4.1.0]heptenes, which are known for their strained ring systems and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au) . The reaction conditions include:

    Catalysts: Pt(II) or Au(I)

    Solvents: Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C)

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃)

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid

    Reduction: H₂ gas with Pd/C catalyst

    Substitution: NaOCH₃ in methanol

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,6S)-4,7,7-Trimethylbicyclo[410]hept-4-en-3-ylidene]hydroxylamine is unique due to its specific stereochemistry and the presence of the hydroxylamine functional group

Properties

CAS No.

6617-36-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-[(1R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enylidene]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-6-4-7-8(10(7,2)3)5-9(6)11-12/h4,7-8,12H,5H2,1-3H3/t7-,8+/m0/s1

InChI Key

CVDOTKRHZGLHNK-JGVFFNPUSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H](C2(C)C)CC1=NO

Canonical SMILES

CC1=CC2C(C2(C)C)CC1=NO

Origin of Product

United States

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